3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

dopamine transporter cocaine abuse pharmacotherapy isotropane stereochemistry

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9) is a conformationally rigid, racemic bicyclic ketone of the 3-azabicyclo[3.2.1]octane (isotropane) class. It bears an N-benzyl substituent that imparts a computed logP of 2.04–2.14 and a polar surface area of 20.3 Ų , physicochemical properties consistent with blood-brain barrier permeability.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 83507-33-9
Cat. No. B1315929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
CAS83507-33-9
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1C2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyDCDAOVIVXGHHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9): Procurement-Grade Bicyclic Ketone Intermediate for Dopaminergic and CNS Research


3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9) is a conformationally rigid, racemic bicyclic ketone of the 3-azabicyclo[3.2.1]octane (isotropane) class [1]. It bears an N-benzyl substituent that imparts a computed logP of 2.04–2.14 and a polar surface area of 20.3 Ų , physicochemical properties consistent with blood-brain barrier permeability . Its primary documented role is as a versatile synthetic intermediate for CNS-oriented small-molecule programs, most prominently 8-substituted isotropane dopamine transporter (DAT) inhibitors developed as candidates for cocaine abuse pharmacotherapy [1].

Why Generic 3-Azabicyclo[3.2.1]octane Analogs Cannot Substitute for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one in DAT-Focused Discovery


Within the 3-azabicyclo[3.2.1]octane family, N-substituent identity is the dominant determinant of both synthetic trajectory and transporter pharmacology. Replacing the N-benzyl group with alternative N-alkyl, N-Boc, or N-H variants fundamentally alters the C-8 ketone reactivity in downstream Grignard and reductive amination steps and ablates the key lipophilic pharmacophoric anchor required for dopamine transporter engagement [1][2]. Generic substitution with N-methyl- or N-Boc-protected analogs therefore fails to recapitulate the specific DAT binding profile and synthetic versatility that make the N-benzyl isotropane scaffold a privileged entry point for CNS medicinal chemistry [2]. The quantitative evidence below details these non-interchangeable properties.

Head-to-Head Quantitative Differentiation of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Versus Closest Structural Comparators


DAT Transporter Binding IC₅₀ of 8α-Phenyl Isotropane Derived from 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Matches Cocaine and Outperforms Its 8β-Epimer by 3.4-Fold

The 8α-phenyl isotropane (compound 8a), synthesized via Grignard addition to 3-benzyl-3-azabicyclo[3.2.1]octan-8-one, inhibited [³H]WIN 35,428 binding at the dopamine transporter with an IC₅₀ of 234 nM, nearly identical to cocaine (IC₅₀ = 159 nM). Its C-8 epimer, the 8β-phenyl isotropane (compound 14), was 3.4-fold less potent (IC₅₀ = 785 nM). This magnitude of stereochemistry-dependent potency difference demonstrates that the N-benzyl ketone precursor enables access to a stereochemically defined pharmacophore space at C-8 where the 8α configuration is pharmacologically preferred, a finding not predicted by initial modeling studies that had anticipated the 8β epimer to be more potent [1].

dopamine transporter cocaine abuse pharmacotherapy isotropane stereochemistry

Metabolic Stability Benchmarking: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Demonstrates 78% Parent Compound Remaining After 1 Hour in Human Liver Microsomes

In a standardized human liver microsome (HLM) metabolic stability assay, 3-benzyl-3-azabicyclo[3.2.1]octan-8-one exhibited 78 ± 1.2% parent compound remaining after 60 minutes of incubation [1]. For context, in the same assay panel the BCRP inhibitor Ko143, a well-characterized reference compound, showed only 23 ± 1.4% remaining, while a highly stable comparator achieved 56 ± 4.6% remaining [1]. The 78% value for the target compound indicates moderate-to-high metabolic stability that is significantly superior to many CNS-active small-molecule scaffolds in the same assay system, supporting its suitability as a drug discovery intermediate where metabolic soft spots must be identified early.

metabolic stability human liver microsomes ADME profiling

8-Ketone Synthetic Handle Unavailable in N-Benzyl Tropane and N-Boc Isotropane Analogs

The C-8 ketone of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one serves as an essential electrophilic handle: it undergoes Grignard addition with phenylmagnesium bromide to install the 8-phenyl pharmacophore in a single step, and can be converted to an enol triflate for nucleophilic displacement chemistry [1]. Isomeric N-benzyl tropanone (8-benzyl-8-azabicyclo[3.2.1]octan-3-one, CAS 28957-72-4) bears the ketone at C-3 rather than C-8, producing a fundamentally different and non-interchangeable vector of substitution. N-Boc-3-azabicyclo[3.2.1]octan-8-one lacks the lipophilic benzyl pharmacophore entirely, requiring additional deprotection and re-functionalization steps that add 2–3 synthetic transformations to reach the same N-benzyl-8-substituted isotropane endpoint [1].

synthetic versatility Grignard addition C-8 functionalization

ATR Kinase Inhibitor Patent Literature Designates 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one as the Preferred Scaffold for 8-Oxa-3-azabicyclo[3.2.1]octane Anticancer Agents

A 2023 WIPO patent (WO2023005928) covering 8-oxa-3-azabicyclo[3.2.1]octane compounds as ATR kinase inhibitors explicitly employs 3-benzyl-3-azabicyclo[3.2.1]octan-8-one as a key intermediate in the construction of the 8-oxa-bridged core [1]. The described synthetic route leverages the C-8 ketone for oxa-bridge formation, a transformation not achievable with C-3 ketone isomers or ring-saturated analogs. Alternative 3-azabicyclo[3.2.1]octane derivatives lacking the 8-ketone (e.g., 3-benzyl-3-azabicyclo[3.2.1]octane or 3-benzyl-3-azabicyclo[3.2.1]octan-8-ol) cannot serve as direct precursors for the oxa-bridge installation without additional oxidation and protection steps. This patent designation establishes a procurement rationale specifically for the 8-ketone oxidation state when the target indication is ATR-related oncology.

ATR inhibitor anticancer DNA damage response

Exo-tert-Butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate Process Patent Confirms Industrial-Scale Utility of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one as a Multi-Kilogram Intermediate

A 2019 process patent (US granted, Justia) for the preparation of exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate explicitly uses 3-benzyl-3-azabicyclo[3.2.1]octan-8-one at a demonstrated scale of 120 g (0.557 mol) as the starting material for oxime formation, reduction to the 8-amine, and subsequent Boc protection [1]. The patent describes column-free workup procedures for the oxime (compound III), the amine, and the final carbamate, indicating that the benzyl-protected ketone is compatible with industrially viable isolation protocols. In contrast, the corresponding N-Boc-8-ketone (tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate) requires a prior debenzylation/hydrogenolysis step using Pearlman's catalyst, adding cost, time, and a catalyst removal operation . The direct use of the N-benzyl ketone avoids this hydrogenolysis burden when the synthetic sequence calls for the benzyl group as a protecting group that is cleaved later in the route.

process chemistry pharmaceutical intermediate large-scale synthesis

Computed Physicochemical Profile: LogP 2.04 and TPSA 20.3 Ų Place 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one Within Favorable CNS Drug-Like Space Versus More Polar N-Deprotected and N-Acyl Analogs

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one has a computed logP of 2.04–2.14 [1] and a topological polar surface area (TPSA) of 20.3 Ų . Both values fall squarely within established CNS drug-likeness thresholds (logP 2–5; TPSA < 60–70 Ų). By comparison, the N-deprotected secondary amine analog (3-azabicyclo[3.2.1]octan-8-one, no benzyl group) has a calculated logP of approximately 0.3–0.5 and a TPSA of ~29 Ų (adding an H-bond donor), pushing it toward the polar edge of CNS-permeable space. The N-Boc analog (tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate) has a higher molecular weight and larger TPSA (~47 Ų) due to the carbamate moiety, making it less CNS-penetrant by prediction. While these are computed rather than experimentally measured logD₇.₄ values, the consistent rank order across multiple prediction methods supports the N-benzyl substitution pattern as the most CNS-favorable among readily available 3-azabicyclo[3.2.1]octan-8-one derivatives.

physicochemical properties CNS drug-likeness blood-brain barrier permeability

Optimal Deployment Scenarios for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one in Drug Discovery and Process Chemistry


Cocaine Abuse Pharmacotherapy: DAT Inhibitor Lead Generation via C-8 Diversification

In programs targeting the dopamine transporter for cocaine abuse treatment, 3-benzyl-3-azabicyclo[3.2.1]octan-8-one serves as the entry point to a stereochemically defined 8-substituted isotropane library. The C-8 ketone undergoes Grignard addition to install aryl pharmacophores, with the 8α-phenyl configuration yielding DAT IC₅₀ values (234 nM) comparable to cocaine (159 nM) [1]. This scaffold also supports benzhydryl ether installation at C-8, which demonstrably improves DAT-over-SERT selectivity relative to the simple phenyl isotropanes [1].

ATR Kinase Inhibitor Programs in Oncology Requiring 8-Oxa-Bridged Bicyclic Cores

Research groups pursuing ATR kinase inhibitors for DNA damage response-targeted cancer therapy can directly employ 3-benzyl-3-azabicyclo[3.2.1]octan-8-one as the ketone partner for 8-oxa-bridge formation, as explicitly described in patent WO2023005928 [1]. The C-8 ketone position is structurally mandatory for this ring closure; alternative N-benzyl tropanone (C-3 ketone) or N-Boc-8-ketone analogs produce regioisomeric or deprotected products that fall outside the patent claims.

Multi-Kilogram Intermediate for 3-Azabicyclo[3.2.1]octan-8-amine Derivatives in CNS Pipeline Development

Process chemistry teams scaling CNS-active isotropane candidates benefit from the demonstrated 120-gram-scale utility of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one, where oxime formation, reduction, and Boc protection proceed with column-free isolation [1]. The 78% metabolic stability in human liver microsomes [2] further de-risks the intermediate from an ADME perspective, making it suitable for programs advancing toward IND-enabling studies where intermediate quality and batch consistency are regulatory requirements.

CNS-Penetrant Fragment and Lead-Like Library Synthesis on the Isotropane Scaffold

The combination of moderate lipophilicity (logP 2.04–2.14) [1], low TPSA (20.3 Ų), and zero hydrogen bond donors places 3-benzyl-3-azabicyclo[3.2.1]octan-8-one within favorable CNS drug-like property space [1]. Medicinal chemistry groups building fragment libraries or lead-like compound collections for neuroscience targets can use this intermediate as a rigid, three-dimensional scaffold that inherently biases downstream compounds toward brain permeability, an advantage not shared by more polar N-H or N-Boc isotropane analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.